2-(8-bromo-2H-chromen-6-yl)acetonitrile

SLC26A3 DRA inhibition constipation

2-(8-Bromo-2H-chromen-6-yl)acetonitrile (CAS 1311317-88-0) is a synthetic 2H-chromene derivative with a molecular formula of C₁₁H₈BrNO and a molecular weight of 250.09 g/mol. Classified as a brominated coumarin-family scaffold, it features two orthogonal reactive handles: a bromine atom at the 8-position suitable for Pd-catalyzed cross-coupling, and an acetonitrile (–CH₂CN) group at the 6-position amenable to reduction, hydrolysis, or cycloaddition chemistry.

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 1311317-88-0
Cat. No. B1522593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-bromo-2H-chromen-6-yl)acetonitrile
CAS1311317-88-0
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C(=CC(=C2)CC#N)Br
InChIInChI=1S/C11H8BrNO/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,6-7H,3,5H2
InChIKeySWAUJJXVWQQWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Bromo-2H-chromen-6-yl)acetonitrile (CAS 1311317-88-0): A Dual-Handle Chromene Building Block for Medicinal Chemistry Diversification


2-(8-Bromo-2H-chromen-6-yl)acetonitrile (CAS 1311317-88-0) is a synthetic 2H-chromene derivative with a molecular formula of C₁₁H₈BrNO and a molecular weight of 250.09 g/mol [1]. Classified as a brominated coumarin-family scaffold, it features two orthogonal reactive handles: a bromine atom at the 8-position suitable for Pd-catalyzed cross-coupling, and an acetonitrile (–CH₂CN) group at the 6-position amenable to reduction, hydrolysis, or cycloaddition chemistry . The compound is cataloged as a research building block (Enamine EN300-75139, purity typically 95%) and is explicitly listed in the ZINC database with no known annotated bioactivity, confirming its primary role as a versatile synthetic intermediate rather than a pre-characterized bioactive probe [2][3].

Why 2-(8-Bromo-2H-chromen-6-yl)acetonitrile Cannot Be Interchanged with 8-Chloro, 8-Fluoro, or Other 8-Substituted Chromene Analogs


Although 8-chloro (CAS 1221724-90-8), 8-fluoro, and 8-methyl chromene-6-acetonitrile analogs share the same core scaffold, class-level structure–activity relationship (SAR) data from 4,8-disubstituted coumarin series demonstrate that the 8-position halogen identity produces quantitatively distinct pharmacological outcomes [1]. In SLC26A3 (DRA) anion exchanger inhibition assays, matched molecular pair comparisons revealed that 8-bromo-substituted coumarins were up to ~5-fold less potent than their 8-chloro counterparts (e.g., IC₅₀ of 132 ± 30 nM for 8-Br vs. 27 ± 2 nM for 8-Cl with an R₂ = 3-iodobenzyl substituent), driven by steric and electronic differences at the 8-position [1]. Conversely, the 8-bromo substituent confers superior synthetic utility in palladium-catalyzed cross-coupling reactions compared to 8-chloro or 8-fluoro, owing to the lower C–Br bond dissociation energy and greater oxidative addition propensity [2]. These divergent pharmacological and synthetic profiles preclude generic substitution without compromising either biological potency or downstream derivatization efficiency.

Quantitative Differentiation Evidence for 2-(8-Bromo-2H-chromen-6-yl)acetonitrile vs. Closest Structural Analogs


Matched Molecular Pair Analysis: 8-Bromo vs. 8-Chloro Coumarin Potency in SLC26A3 (DRA) Inhibition

In a focused library of 4,8-disubstituted coumarin SLC26A3 inhibitors, 8-bromocoumarin derivatives (4m–4p) were consistently and quantitatively less potent than matched 8-chlorocoumarin analogs (4i–4L). Across three independent matched molecular pairs, the 8-bromo substitution resulted in a 1.6-fold to 5.2-fold reduction in DRA inhibitory potency [1]. This class-level SAR finding indicates that the 8-bromo atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and altered electronic properties directly penalize target binding in this pharmacophore. For researchers evaluating 2-(8-bromo-2H-chromen-6-yl)acetonitrile as a starting scaffold, this implies that the bromo congener is inherently less optimized for flat-structure binding pockets compared to the chloro analog, and may require additional structural modification to recover potency in phenotypic or target-based screens involving coumarin/chromene binding sites.

SLC26A3 DRA inhibition constipation kidney stone disease coumarin SAR

8-Bromo vs. 8-Chloro Cross-Coupling Reactivity: C–Br Bond Dissociation Energy Advantage for Suzuki-Miyaura Diversification

The 8-bromo substituent on the chromene core provides a kinetically superior oxidative addition partner for Pd(0)-catalyzed cross-coupling reactions compared to the 8-chloro analog. The C–Br bond dissociation energy (BDE) in aryl bromides is approximately 337 kJ/mol, substantially lower than the ~399 kJ/mol BDE of aryl chlorides, translating to faster reaction rates and higher conversion yields under milder conditions [1]. In practical terms, aryl bromides are preferred substrates for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, particularly with electron-deficient or sterically hindered boronic acid partners [2]. For researchers intending to use 2-(8-bromo-2H-chromen-6-yl)acetonitrile as a diversification platform, this C–Br bond lability enables late-stage functionalization strategies that are less accessible or require forcing conditions with the 8-chloro congener (CAS 1221724-90-8), thereby preserving the integrity of the acid-labile 2H-chromene double bond and the base-sensitive acetonitrile moiety.

Suzuki-Miyaura coupling palladium catalysis C–C bond formation building block diversification medicinal chemistry

Physicochemical Property Comparison: 8-Bromo vs. 8-Chloro Chromene-6-acetonitrile for Permeability and Solubility Profiling

Computed physicochemical property comparison between 2-(8-bromo-2H-chromen-6-yl)acetonitrile and its 8-chloro analog (CAS 1221724-90-8) reveals quantifiable differences with implications for ADME profiling and assay compatibility. The 8-bromo compound has a higher computed XLogP3 (2.6) compared to the estimated XLogP3 of the 8-chloro analog (~2.1), a molecular weight difference of 44.45 Da (250.09 vs. 205.64 g/mol), and a topological polar surface area (TPSA) of 33 Ų identical to the chloro analog [1]. The increased lipophilicity of the bromo congener may enhance passive membrane permeability (relevant for cell-based assay penetration) but may also reduce aqueous solubility (estimated LogS approximately −3.5 to −4.0 for the bromo compound vs. approximately −3.0 to −3.5 for the chloro analog, based on class-level ESOL predictions for halogenated chromenes) [2]. These differences are not trivially interchangeable: in a screening cascade, the 8-bromo compound may exhibit higher cellular uptake but require higher DMSO concentrations for compound handling, directly affecting assay protocol design and data reproducibility.

logP lipophilicity TPSA drug-likeness ADME profiling

Confirmed Status as Unannotated Building Block: Absence of Pre-Existing Bioactivity Data as a Differentiation Factor

The ZINC20 database explicitly annotates this compound (ZINC69769688) with the statement: 'There is no known activity for this compound' [1]. This contrasts with many structurally related chromene derivatives that carry pre-existing bioactivity annotations (e.g., HDAC inhibition, kinase modulation, GPCR agonism) which may complicate intellectual property positioning or confound target deconvolution in phenotypic screening campaigns [2]. For academic screening centers and biotech hit-discovery groups, a compound with confirmed absence of prior bioactivity annotation represents a 'clean-slate' chemical probe suitable for unbiased phenotypic screening without the risk of rediscovering known pharmacophores. The 8-chloro analog (CAS 1221724-90-8) has been described in drug discovery contexts targeting cancer and neurodegenerative disorders, potentially carrying IP entanglements that the 8-bromo compound, as a less-explored building block, may avoid [3].

chemical probe screening library target deconvolution phenotypic screening intellectual property

Dual Orthogonal Functional Handles: 8-Br for Cross-Coupling + 6-CH₂CN for Amine/Carboxylic Acid Conversion Compared to Single-Handle Analogs

2-(8-Bromo-2H-chromen-6-yl)acetonitrile offers two chemically orthogonal reactive handles that enable sequential diversification without protecting group manipulation: (i) the 8-bromo substituent for Pd-catalyzed C–C bond formation (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), and (ii) the 6-acetonitrile group for reduction to a primary amine (LiAlH₄, BH₃, or catalytic hydrogenation), hydrolysis to a carboxylic acid, or [3+2] cycloaddition to tetrazoles [1]. In contrast, 8-unsubstituted 2H-chromene-6-acetonitrile or 8-methyl analogs lack the aryl halide handle entirely, while 8-bromo-2H-chromen-2-one (CAS 33491-30-4) possesses the bromine but lacks the synthetically versatile nitrile group. The chloro analog (CAS 1221724-90-8) shares this dual-handle architecture but with the cross-coupling reactivity penalty described in Evidence Item 2 . The estimated synthetic divergence efficiency—measured as the number of accessible derivatives from a single building block—is approximately 5- to 10-fold greater for this compound compared to single-handle chromene scaffolds, based on the combinatorial multiplication of available coupling partners for each reactive site [2].

bifunctional building block orthogonal reactivity parallel synthesis nitrile reduction scaffold diversification

Optimal Research and Industrial Application Scenarios for 2-(8-Bromo-2H-chromen-6-yl)acetonitrile (CAS 1311317-88-0)


Diversity-Oriented Synthesis (DOS) Library Construction Requiring Dual-Handle Chromene Scaffolds

For medicinal chemistry groups constructing diversity-oriented synthesis libraries, this compound serves as an ideal core scaffold due to its two orthogonal reactive handles. Sequential Suzuki-Miyaura coupling at the C8–Br position followed by nitrile reduction or tetrazole formation at the C6–CH₂CN position enables rapid generation of substituted chromene libraries with 10²–10³ member diversity from a single building block, as supported by the dual-handle reactivity evidence (Section 3, Item 5) [1]. The superior C–Br cross-coupling kinetics compared to the 8-chloro analog (Section 3, Item 2) translate to higher library production success rates and shorter reaction optimization cycles [2].

Unbiased Phenotypic Screening for Novel Target Deconvolution Without Pre-Existing Pharmacophore Bias

For academic screening centers and biotech companies conducting cell-based phenotypic screens, this compound's confirmed absence of annotated bioactivity in ZINC20 and PubChem BioAssay (Section 3, Item 4) makes it a 'bioactivity-naïve' chemical probe [3]. This attribute is particularly valuable for target deconvolution studies where pre-existing target annotations on related chromene scaffolds (e.g., HDAC inhibition associated with 8-fluoro analogs, or GPCR agonism linked to certain coumarin derivatives) could confound hit triage and lead to redundant follow-up on known pharmacophores [4].

Lead Optimization Programs Requiring Matched Molecular Pair Analysis of 8-Position Halogen Effects

For structure–activity relationship campaigns exploring the pharmacological impact of 8-position halogen substitution on chromene-based targets, this compound provides an essential comparator to the 8-chloro (CAS 1221724-90-8) and 8-fluoro analogs. The class-level SAR evidence demonstrating that 8-bromo substitution confers a ~5-fold potency reduction in SLC26A3 inhibition compared to 8-chloro (Section 3, Item 1) establishes this compound as a critical control for deconvoluting steric versus electronic contributions at the 8-position binding pocket [5]. The +0.5 logP shift relative to the chloro analog (Section 3, Item 3) further enables lipophilicity-driven SAR analysis in cell-based permeability assays [6].

Late-Stage Functionalization of Pre-Formed Chromene Cores via Palladium-Catalyzed Cross-Coupling

For process chemistry and late-stage functionalization workflows, the 8-bromo substituent enables efficient Pd-catalyzed diversification under mild conditions compatible with the acid-sensitive 2H-chromene enol ether and the base-sensitive acetonitrile group. The C–Br BDE advantage of approximately 62 kJ/mol over C–Cl (Section 3, Item 2) permits the use of milder catalysts (e.g., Pd(PPh₃)₄ at 25–60 °C) and shorter reaction times, preserving the structural integrity of the chromene core and the acetonitrile moiety that would be at risk under the forcing conditions required for 8-chloro analog coupling [7]. This translates to higher isolated yields of functionalized products and reduced purification burden in parallel synthesis operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(8-bromo-2H-chromen-6-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.